

# Sabizabulin Hydrochloride Dose Escalation Studies: Application Notes and Protocols

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Compound of Interest		
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These application notes provide a comprehensive overview of the dose escalation studies conducted for **Sabizabulin hydrochloride** (also known as VERU-111), a novel oral cytoskeleton disruptor. The information is compiled from preclinical and clinical studies to guide further research and development.

#### **Mechanism of Action**

Sabizabulin is a small molecule that targets tubulin, a key component of microtubules in the cytoskeleton. Its mechanism involves binding to the colchicine binding site on  $\beta$ -tubulin and a unique site on  $\alpha$ -tubulin, leading to the cross-linking of tubulin subunits.[1][2] This action disrupts microtubule dynamics, causing depolymerization and fragmentation of the microtubule network.[1] The consequences of this disruption include:

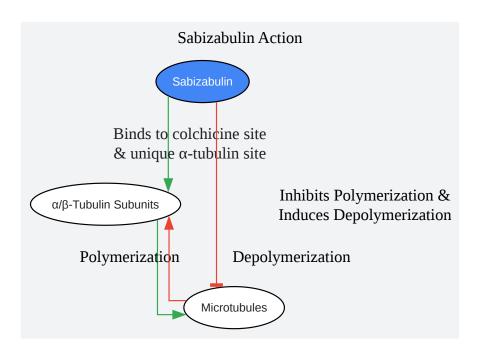
- Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
- Disruption of Intracellular Transport: Interference with microtubule-dependent cellular processes, including the transport of the androgen receptor (AR) into the nucleus, which is crucial for prostate cancer cell proliferation.[2][3]
- Anti-angiogenic Effects: Inhibition of endothelial cell proliferation and the formation of new blood vessels that supply tumors.[2]

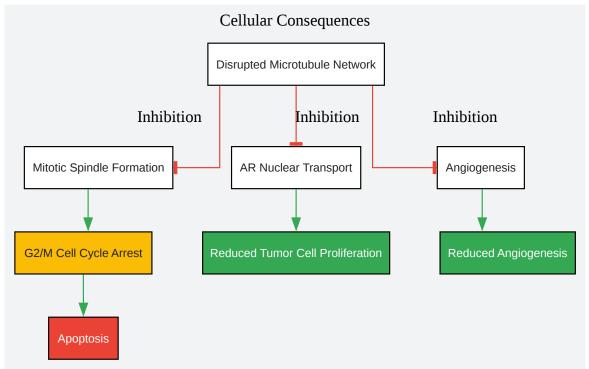


• Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), a common efflux pump that contributes to multidrug resistance.[2]

# **Signaling Pathway Diagram**







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Caption: Mechanism of action of Sabizabulin targeting microtubule dynamics.



#### **Preclinical Studies**

In preclinical models, Sabizabulin demonstrated potent anti-cancer activity across various tumor types, including those resistant to taxanes.[1] It has shown low nanomolar inhibition of cell proliferation and tumor growth, prevention of cancer cell invasion and metastases, and suppression of angiogenesis.[1] Notably, preclinical studies in mice, rats, and dogs did not show evidence of liver toxicity, neurotoxicity, or myelosuppression, which are common side effects of other microtubule-targeting agents.[1]

#### **Clinical Dose Escalation Studies**

A multicenter, open-label, Phase Ib/II clinical trial (NCT03752099) was conducted to evaluate the safety, tolerability, and preliminary efficacy of Sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent.[1][4]

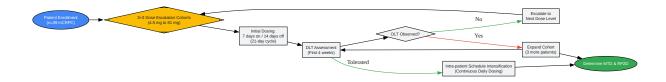
#### **Phase Ib Study Design**

The Phase Ib portion of the study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1]

- Patient Population: 39 men with mCRPC.[1][4]
- Dosing Regimen: Escalating oral daily doses of Sabizabulin, starting from 4.5 mg up to 81 mg.[1][4]
- Dosing Schedule: Initially, a 21-day cycle of 7 days on treatment followed by 14 days off.[1]
   [5] For patients who tolerated the initial dosing, the schedule was intensified to continuous daily dosing.[1][6]
- Dose-Limiting Toxicity (DLT) Period: The first 4 weeks of treatment.[1]

# **Experimental Workflow: Phase Ib Dose Escalation**





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Caption: Workflow for the Phase Ib dose-escalation study of Sabizabulin.

## **Dose Escalation and Safety Data**

The MTD was not formally defined in the Phase Ib study.[1][4] However, based on the observed adverse events, particularly at higher doses, the 63 mg daily dose was selected as the RP2D. [1]

Dose Level (mg/day)	Notable Grade ≥3 Adverse Events
54	Fatigue (11%, n=1)[1]
63	Nausea (7%, n=1), Vomiting (7%, n=1), Fatigue (7%, n=1)[1]
72	Diarrhea (23%, n=3), Fatigue (8%, n=1), Nausea (8%, n=1)[1][5]
81	Anemia (33%, n=1), Nausea (33%, n=1)[1]

The most common adverse events at the 63 mg daily dose (combined Phase Ib/II data) were predominantly Grade 1-2.[4] Grade ≥3 events at this dose included diarrhea (7.4%), fatigue (5.6%), and elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.6% and 3.7%, respectively).[4] Importantly, neurotoxicity and neutropenia were not observed.[1][4]



## **Pharmacokinetic Properties**

Pharmacokinetic analysis revealed the following properties for Sabizabulin:

Parameter	Value	Notes
Half-life (T1/2)	~5 hours[1]	_
Time to Steady State	Within 5 days of daily dosing[1]	
Effect of High-Fat Meal	Minimal effect on the extent of bioavailability (AUC0-24h). Delayed Tmax.[1]	
Formulation Comparison	The 32 mg film-coated (FC) formulation showed similar bioavailability to the 63 mg powder-in-capsule (PIC) formulation.[1]	The Phase 3 VERACITY trial is using a 32 mg dose of the improved bioavailability formulation.[7]

# **Phase II Study and Preliminary Efficacy**

The Phase II portion of the study further evaluated the RP2D of 63 mg administered daily in 41 patients with mCRPC who had no prior chemotherapy.[1][4]

# Efficacy at the Recommended Phase II Dose (63 mg/day)

Efficacy data from a combined analysis of patients from both Phase Ib and II who received at least one cycle of 63 mg or higher on a daily basis (n=55) demonstrated promising antitumor activity.[1]



Efficacy Endpoint	Result	
Objective Response Rate (ORR)	20.7% (6 of 29 patients with measurable disease), including 1 complete response and 5 partial responses.[1][4]	
PSA Declines	29.2% (14 of 48 patients) had PSA declines.[1]	
Median Radiographic Progression-Free Survival (rPFS)	11.4 months.[1][4]	
Durability of Response	Durable responses lasting over 2.75 years were observed.[1][4]	

#### **Protocols**

# Patient Selection Criteria (Phase Ib/II mCRPC Study)

- Inclusion Criteria:
  - Adult males with histologically confirmed metastatic castration-resistant prostate cancer.
  - Disease progression on at least one novel androgen receptor-targeting agent (e.g., abiraterone, enzalutamide).
  - Phase Ib allowed for prior taxane chemotherapy, while Phase II did not.[3][4]
  - Adequate organ function.
- Exclusion Criteria:
  - Known brain metastases.
  - Significant cardiovascular disease.
  - Prior treatment with other investigational drugs within a specified timeframe.

### **Drug Administration Protocol**



- Formulation: Sabizabulin administered orally as capsules.
- Dosing:
  - Phase Ib: Dose escalation from 4.5 mg to 81 mg.
  - Phase II: 63 mg once daily.
- Administration: Taken orally with water. The effect of food on absorption is minimal on overall exposure, but can delay the time to maximum concentration.[1]
- Treatment Duration: Continued until disease progression or unacceptable toxicity.

#### **Efficacy and Safety Assessment Protocol**

- Safety Monitoring:
  - Regular monitoring of adverse events (AEs) graded according to Common Terminology
     Criteria for Adverse Events (CTCAE).
  - Complete blood counts, serum chemistry, and liver function tests performed at baseline and regular intervals.
- Efficacy Assessment:
  - Prostate-Specific Antigen (PSA) levels measured every 3-4 weeks.
  - Radiographic imaging (CT scans and bone scans) performed at baseline and every 8-12 weeks to assess tumor response according to RECIST 1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[1][4]

# **Conclusion and Future Directions**

The dose escalation studies for Sabizabulin have established a favorable safety profile and demonstrated promising antitumor activity in men with mCRPC. The recommended Phase II dose was determined to be 63 mg per day, which was well-tolerated and showed durable responses.[1] These findings have supported the initiation of a Phase III clinical trial, VERACITY (NCT04844749), to further evaluate the efficacy and safety of Sabizabulin in this



patient population.[1][8] The Phase III study is utilizing a 32 mg dose of a new formulation with improved bioavailability.[7] The unique mechanism of action and favorable safety profile, particularly the lack of neurotoxicity and myelosuppression, position Sabizabulin as a potentially valuable therapeutic option for patients with advanced prostate cancer.[1][9]

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